molecular formula C23H19NO5 B15004919 N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide

Cat. No.: B15004919
M. Wt: 389.4 g/mol
InChI Key: IPQMUIZIHOTRPM-UHFFFAOYSA-N
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Description

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide is an organic compound that belongs to the class of benzodioxins It is characterized by the presence of a benzoyl group attached to a dihydrobenzodioxin ring, which is further connected to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalide under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction. This involves reacting the benzodioxin intermediate with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Methoxybenzamide Moiety: The final step involves the formation of the methoxybenzamide moiety. This can be achieved by reacting the benzodioxin intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
  • N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzamide

Uniqueness

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide

InChI

InChI=1S/C23H19NO5/c1-27-17-9-7-16(8-10-17)23(26)24-19-14-21-20(28-11-12-29-21)13-18(19)22(25)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,24,26)

InChI Key

IPQMUIZIHOTRPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3

Origin of Product

United States

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